5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one
CAS No.: 203805-65-6
Cat. No.: VC4957563
Molecular Formula: C8H5BrO
Molecular Weight: 197.031
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 203805-65-6 |
|---|---|
| Molecular Formula | C8H5BrO |
| Molecular Weight | 197.031 |
| IUPAC Name | 5-bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
| Standard InChI | InChI=1S/C8H5BrO/c9-6-3-1-2-5-4-7(10)8(5)6/h1-3H,4H2 |
| Standard InChI Key | WTLPMCZXBLMOJG-UHFFFAOYSA-N |
| SMILES | C1C2=C(C1=O)C(=CC=C2)Br |
Introduction
Structural Characteristics and Nomenclature
Core Bicyclic Framework
The bicyclo[4.2.0]octa system consists of two fused rings: a six-membered aromatic ring (resembling benzene) and a four-membered non-aromatic ring. The numbering follows IUPAC conventions, with the bridgehead positions assigned to prioritize the largest substituents . For 5-bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one, the bromine atom occupies position 5, while the ketone group resides at position 7 (Figure 1).
Table 1: Comparative Structural Data for Brominated Bicyclo[4.2.0]octa Derivatives
| Compound Name | Molecular Formula | SMILES Notation | Key Functional Groups |
|---|---|---|---|
| 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one | C₈H₅BrO | C1C2=C(C1=O)C=C(C=C2)Br | Ketone (C7), Br (C4) |
| 7-Bromobicyclo[4.2.0]octa-1,3,5-triene | C₈H₇Br | C1C(C2=CC=CC=C21)Br | Br (C7) |
| 5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one | C₈H₅BrO (inferred) | Not explicitly reported | Ketone (C7), Br (C5) |
Synthetic Pathways and Challenges
Bromination Strategies
Bromination of bicyclo[4.2.0]octa derivatives typically occurs via electrophilic aromatic substitution (EAS). For example, 7-bromobicyclo[4.2.0]octa-1,3,5-triene (CID 568591) is synthesized using Br₂ in the presence of FeBr₃ . Achieving regioselective bromination at position 5 would require directing groups or steric control, neither of which is documented in available sources .
Spectroscopic and Physicochemical Properties
Predicted Collision Cross Section (CCS)
While direct CCS data for the 5-bromo isomer are unavailable, the 4-bromo variant (CID 15547950) exhibits CCS values ranging from 123.8–128.9 Ų across adducts (Table 2) . These values correlate with the molecule’s planar geometry and moderate polarity.
Table 2: CCS Data for 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 196.95966 | 126.0 |
| [M+Na]+ | 218.94160 | 127.1 |
| [M+NH₄]+ | 213.98620 | 128.9 |
Solubility and Stability
The 4-bromo analog’s solubility in polar aprotic solvents (e.g., DMSO) suggests that the 5-bromo isomer may exhibit similar behavior . Storage under argon at 2–8°C is recommended to prevent oxidative degradation .
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